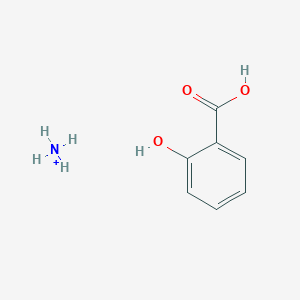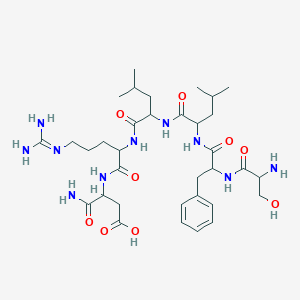
(3S,6S,9S,12S,15S,18S)-18-Amino-15-benzyl-3-carbamoyl-6-(3-guanidinoPropyl)-19-hydroxy-9,12-diisobutyl-5,8,11,14,17-pentaoxo-4,7,10,13,16-pentaazanonadecan-1-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-SER-PHE-LEU-LEU-ARG-ASN-NH2 is a peptide consisting of the amino acids serine, phenylalanine, leucine, leucine, arginine, and asparagine, with an amide group at the C-terminus.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-SER-PHE-LEU-LEU-ARG-ASN-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder form .
化学反応の分析
Types of Reactions
H-SER-PHE-LEU-LEU-ARG-ASN-NH2: can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of serine can lead to the formation of serine hydroxyl derivatives, while substitution reactions can yield peptides with altered sequences and functionalities .
科学的研究の応用
H-SER-PHE-LEU-LEU-ARG-ASN-NH2: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Acts as a selective agonist for protease-activated receptor 1 (PAR-1), making it valuable in studying receptor activation and signaling pathways.
Medicine: Investigated for its role in thrombin receptor activation, which is crucial in blood coagulation and platelet aggregation.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting PAR-1.
作用機序
The peptide H-SER-PHE-LEU-LEU-ARG-ASN-NH2 exerts its effects by binding to and activating protease-activated receptor 1 (PAR-1). This activation involves the cleavage of the receptor’s extracellular domain, exposing a new N-terminus that acts as a tethered ligand. This ligand then binds intramolecularly to the receptor, initiating intracellular signaling pathways. These pathways include the activation of G-proteins and subsequent downstream effects such as calcium mobilization and changes in gene expression .
類似化合物との比較
Similar Compounds
H-SER-PHE-LEU-LEU-ARG-ASN-OH: Similar structure but lacks the amide group at the C-terminus.
H-SER-PHE-LEU-LEU-ARG-ASN-PRO-OH: Contains an additional proline residue at the C-terminus.
H-SER-PHE-LEU-LEU-ARG-ASN-GLY-NH2: Contains an additional glycine residue at the C-terminus.
Uniqueness
H-SER-PHE-LEU-LEU-ARG-ASN-NH2: is unique due to its specific sequence and the presence of an amide group at the C-terminus, which can influence its binding affinity and specificity for PAR-1. This makes it a valuable tool in research focused on thrombin receptor activation and related signaling pathways .
特性
分子式 |
C34H56N10O9 |
|---|---|
分子量 |
748.9 g/mol |
IUPAC名 |
4-amino-3-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-24(31(51)40-22(11-8-12-39-34(37)38)30(50)41-23(28(36)48)16-27(46)47)43-32(52)25(14-19(3)4)44-33(53)26(42-29(49)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,48)(H,40,51)(H,41,50)(H,42,49)(H,43,52)(H,44,53)(H,46,47)(H4,37,38,39) |
InChIキー |
HZVWQIJWKQDCFE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


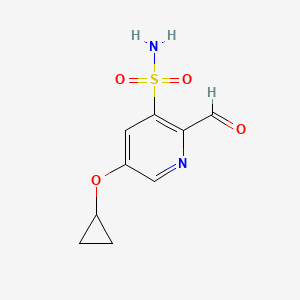
![(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14803259.png)
![4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B14803265.png)

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide](/img/structure/B14803275.png)
![(2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14803280.png)
![2-(biphenyl-2-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803285.png)

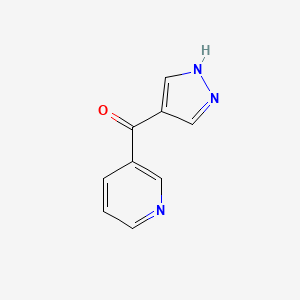
![5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14803304.png)
![methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B14803307.png)
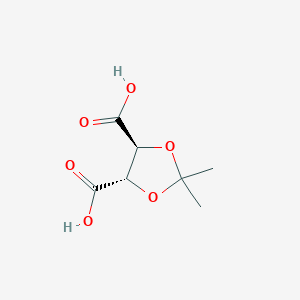
![6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one](/img/structure/B14803323.png)
